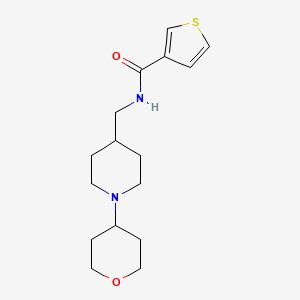

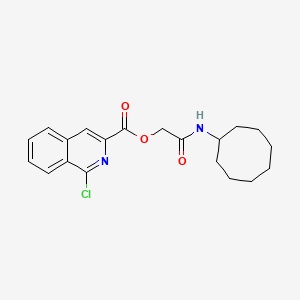

1-(1-((3-苯氧基丙基)磺酰基)氮杂环丁烷-3-基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles has been explored through various methods. One approach involves the generation of sulfamoyl azides from secondary amines using a novel sulfonyl azide transfer agent, followed by a reaction with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles . Another efficient room-temperature method for synthesizing these compounds utilizes in situ generated copper(I) acetylides and sulfonyl azides, with the CuTC catalyst facilitating the reaction under both nonbasic anhydrous and aqueous conditions to yield the desired products in good yields .

Molecular Structure Analysis

1-Sulfonyl-1,2,3-triazoles serve as stable precursors to Rh-azavinyl carbenes and can form carbene complexes with other metals. These intermediates are versatile in their reactivity, allowing for the introduction of a nitrogen atom into various heterocycles, which are significant in synthetic and medicinal chemistry. The molecular structure of these compounds is such that they can react with carbonyl groups to produce ylides, which typically engage in 1,3-dipolar cycloadditions to form complex structures .

Chemical Reactions Analysis

The reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been studied, revealing that mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles can be formed. The regioselectivity of these reactions can be influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride. Experimental and theoretical data suggest that 1-substituted and 2-substituted 1,2,3-triazoles are the kinetic and thermodynamic products, respectively. The ratio of isomers can be affected by reaction conditions such as temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-sulfonyl-1,2,3-triazoles are not explicitly detailed in the provided papers. However, it can be inferred from their reactivity and synthesis methods that these compounds are shelf-stable and can be manipulated under various conditions to yield a range of products. Their stability as progenitors of reactive intermediates like Rh-azavinyl carbenes suggests that they have significant potential in synthetic applications, particularly in the formation of complex and heterocyclic structures .

科学研究应用

Regiocontrolled Synthesis and Chemical Transformations

研究表明,与感兴趣的化学结构相关的1-磺酰基-1,2,3-三唑类化合物在合成多取代吡咯烷方面具有实用性。这些三唑类化合物是从末端炔烃和磺酰叠氮化物制备而成,它们在存在镍(0)催化剂的情况下与联烯发生反应。该过程导致异吡咯烷的形成,进一步通过双键转位和Alder-ene反应转化为各种多取代吡咯烷,展示了一种创建复杂分子结构的方法(Miura et al., 2013)。

在药物化学中的应用

另一个应用涉及将三环吲唑类化合物优化为选择性雌激素受体降解物(SERD)和拮抗剂,表明了一种治疗ER+乳腺癌的途径。通过系统设计和研究鉴定出的一种特定化合物,在细胞系中降解ERα的效力高,与富维司特相当,具有适合口服给药的优良性质。这项研究强调了相关化合物在治疗开发中的潜力(Scott et al., 2020)。

杂环化合物的合成子

1-磺酰基-1,2,3-三唑类化合物还被强调为Rh-偶氮乙烯碳烯和其他金属碳烯配合物的稳定前体。这些中间体在将氮原子引入各种杂环中起着关键作用,对于合成和药物化学至关重要。通过与羰基团反应生成复杂结构的能力展示了这些化合物在合成氮基杂环中的重要性(Zibinsky & Fokin, 2013)。

脱氮转化

过渡金属催化的电子亏缺1,2,3-三唑类化合物分解为金属偶氮乙烯碳烯奠定了合成功能化氮基杂环和构建块的基础。这些转化包括各种合成方法,包括环内交换、环丙烷化和环扩张,展示了磺酰基-1,2,3-三唑类化合物在有机合成中的多功能性(Anbarasan et al., 2014)。

生物活性和合成

此外,新型1,2,3-三唑衍生物的一锅合成展示了一种创造具有潜在抗菌活性和自由基清除能力的化合物的方法。利用不同的磺酸,突出了三唑衍生物在药物应用中的治疗潜力(Sreerama et al., 2020)。

属性

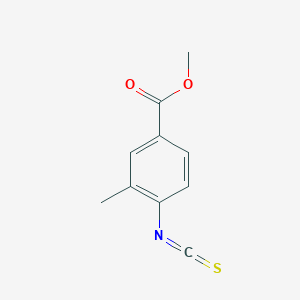

IUPAC Name |

1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c19-22(20,10-4-9-21-14-5-2-1-3-6-14)17-11-13(12-17)18-8-7-15-16-18/h1-3,5-8,13H,4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCNQKJPOUPRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCCOC2=CC=CC=C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)